molecular formula C36H26N2O3 B387931 1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Cat. No.: B387931
M. Wt: 534.6g/mol
InChI Key: PGSPKWPDQBXCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-naphthyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can be achieved through a multi-step process involving the following key steps:

    Formation of the imine group: This involves the condensation of 3-methoxybenzaldehyde with an amine to form the imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a naphthyl-containing precursor to form the pentacyclic structure.

    Oxidation: The final step involves the oxidation of the cyclized product to introduce the dione functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imine group or the dione functionality.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-naphthyl)-17-azapentacyclo[6650~2,7~0~9,14~

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione include:

    1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-phenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Similar structure with a phenyl group instead of a naphthyl group.

    1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-diol: Similar structure with a diol functionality instead of a dione.

The uniqueness of 1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-naphthyl)-17-azapentacyclo[6650~2,7~0~9,14~

Properties

Molecular Formula

C36H26N2O3

Molecular Weight

534.6g/mol

IUPAC Name

1-[(3-methoxyphenyl)iminomethyl]-17-naphthalen-1-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C36H26N2O3/c1-41-24-13-9-12-23(20-24)37-21-36-28-17-6-4-15-26(28)31(27-16-5-7-18-29(27)36)32-33(36)35(40)38(34(32)39)30-19-8-11-22-10-2-3-14-25(22)30/h2-21,31-33H,1H3

InChI Key

PGSPKWPDQBXCGQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=CC8=CC=CC=C87

Canonical SMILES

COC1=CC=CC(=C1)N=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=CC8=CC=CC=C87

Origin of Product

United States

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